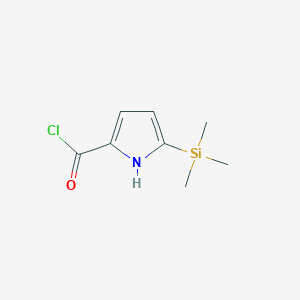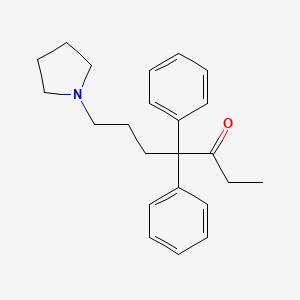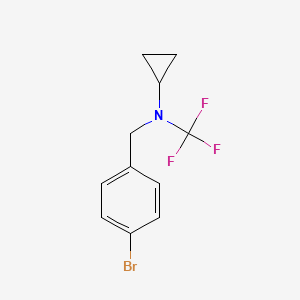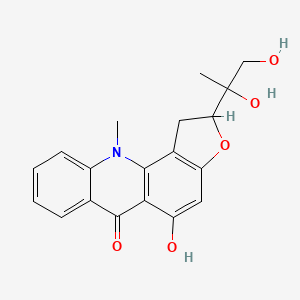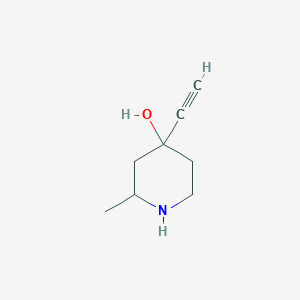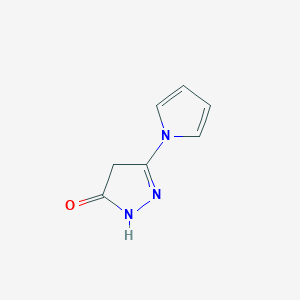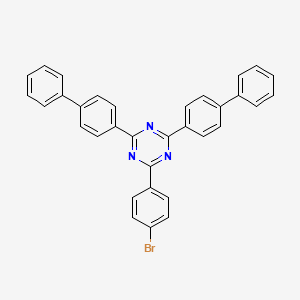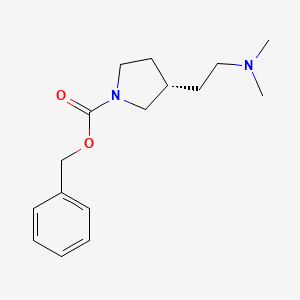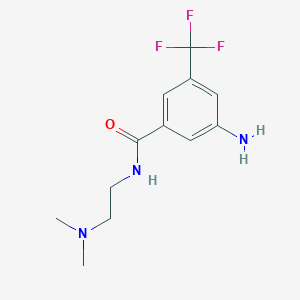
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H17F3N3O. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in proteomics research and has been studied for its potential therapeutic uses .
Preparation Methods
The synthesis of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with 2-(dimethylamino)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications and is being studied for its effects on various biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Amino-n-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
3-Amino-n-(2-(dimethylamino)ethyl)benzamide: This compound lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
5-(Trifluoromethyl)benzamide: This compound lacks the amino and dimethylaminoethyl groups, which can influence its biological activity and applications.
The presence of the trifluoromethyl group in this compound makes it unique and can enhance its stability, lipophilicity, and overall reactivity .
Properties
Molecular Formula |
C12H16F3N3O |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H16F3N3O/c1-18(2)4-3-17-11(19)8-5-9(12(13,14)15)7-10(16)6-8/h5-7H,3-4,16H2,1-2H3,(H,17,19) |
InChI Key |
BCEXLTJQSNENNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



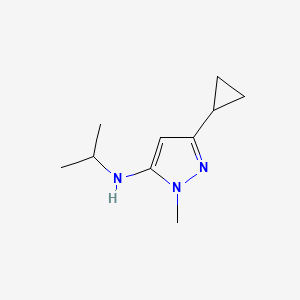
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
